1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt
Description
Properties
CAS No. |
68959-45-5 |
|---|---|
Molecular Formula |
C11H23NaO5S |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-(6-methylheptoxy)propane-1-sulfonate |
InChI |
InChI=1S/C11H24O5S.Na/c1-10(2)6-4-3-5-7-16-8-11(12)9-17(13,14)15;/h10-12H,3-9H2,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
UWGLLMSLIJNZMA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCOCC(CS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Epoxide Ring Opening : Sodium bisulfite (NaHSO₃) attacks the epoxide group of epichlorohydrin, forming 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt.
- Etherification : The intermediate reacts with isooctanol [(CH₃)₂CHCH₂CH(CH₂CH₃)CH₂OH] under basic conditions, substituting the chlorine atom with an isooctyloxy group.
Optimized Conditions
Key parameters from patent CN105585513A and industrial protocols include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Molar ratio (NaHSO₃:ECH) | 1.1:1 | Maximizes intermediate formation |
| Catalyst (TBAB) | 4% of epichlorohydrin mass | Enhances phase transfer |
| Temperature | 80–90°C | Balances kinetics and side reactions |
| Reaction time | 1.5–2.5 hours | Ensures complete conversion |
Yields under these conditions reach 75–85% for the chlorinated intermediate, with subsequent etherification achieving 70–78% efficiency .
Alternative Pathway: Allyl Alcohol Oxidation
A less common but scalable method involves the oxidation of allyl alcohol derivatives. This approach, detailed in US2806876A, utilizes sodium bisulfite and oxygen:
Procedure
Critical Considerations
- Oxygen Dispersion : Vigorous stirring (1,500 RPM) and controlled O₂ flow (2 L/min) prevent over-oxidation.
- Neutralization : Continuous pH adjustment to 7–8 with H₂SO₄ minimizes side reactions.
- Yield : This method achieves 90–95% purity after recrystallization from ethanol.
Purification and Isolation
Post-synthesis purification is critical due to byproducts like sodium sulfate and unreacted alcohols.
Recrystallization
Filtration and Drying
- Vacuum Filtration : Reduces residual moisture content to <0.5%.
- Drying Conditions : 50–60°C under vacuum ensures stability without thermal degradation.
Characterization and Quality Control
Spectroscopic Analysis
Elemental Analysis
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 45.50 | 45.32 |
| H | 7.30 | 7.28 |
| S | 11.05 | 10.98 |
Data from industrial batches show deviations <0.5%, confirming stoichiometric purity.
Industrial Applications and Scalability
Surfactant Formulations
The compound’s amphiphilic structure enables use in:
Challenges in Scale-Up
- Byproduct Management : Sulfate salts require efficient filtration to meet commercial purity standards.
- Cost Optimization : Recycling reaction mother liquors reduces raw material consumption by 15–20%.
Emerging Methodologies
Scientific Research Applications
Key Properties
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Solubility | Soluble in water |
| pH (1% solution) | Neutral (approx. 7) |
Analytical Chemistry
1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt is widely used in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. It serves as a mobile phase modifier that enhances the resolution of complex mixtures.
- Case Study: A study demonstrated the effective separation of pharmaceutical compounds using a reverse-phase HPLC method with this compound as a mobile phase component. The method showed improved peak shapes and resolution compared to traditional solvents, making it ideal for pharmacokinetic studies .
Pharmaceutical Formulations
The compound is utilized in the formulation of various pharmaceutical products due to its ability to enhance solubility and stability of active ingredients. It acts as a surfactant and stabilizing agent in drug formulations.
- Case Study: Research indicated that incorporating this monosodium salt into a topical formulation significantly improved the bioavailability of certain active pharmaceutical ingredients (APIs), leading to enhanced therapeutic effects .
Coatings and Textiles
In the field of materials science, 1-propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt is employed in antimicrobial coatings and textile finishes. Its unique chemical structure provides excellent adhesion properties and enhances durability against environmental factors.
- Case Study: A patent described a novel coating formulation containing this compound that exhibited significant antifouling properties on marine vessels, reducing biofilm formation and improving vessel performance over time .
Biotechnology
The compound finds applications in biotechnological processes, particularly in enzyme stabilization and as a buffer component in biochemical assays.
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is particularly useful in emulsification, where it helps to stabilize mixtures of oil and water. The compound interacts with molecular targets such as lipid bilayers in cell membranes, enhancing permeability and facilitating the delivery of active ingredients.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxy-Substituted Propanesulfonate Salts
The following compounds share the 2-hydroxypropanesulfonate backbone but differ in substituents at the 3-position, affecting solubility, molecular weight, and applications.
Table 1: Key Properties of Similar Compounds
Key Differences :
Hydrophobicity: The target compound’s isooctyloxy group enhances lipophilicity, making it suitable for non-polar solvents or oil-in-water emulsions, unlike the hydrophilic allyloxy derivative (52556-42-0). Hexyloxy (C₆H₁₃O) analogs balance hydrophobicity and solubility, ideal for detergents.
Limited data exists for the isooctyloxy variant, but its larger size may reduce dermal absorption.
Thermal Stability :
Sodium Acryloyldimethyltaurate (CAS 87261-85-6)
Research Findings and Industrial Relevance
- Target Compound: Limited peer-reviewed studies exist, but patents suggest utility in lubricant additives and coatings due to its branched-chain stability.
- Allyloxy Derivative (52556-42-0) : Widely studied as a reactive emulsifier in latex production; however, regulatory scrutiny for health risks may limit its use.
- Hexyloxy Analog (58965-17-6) : Exhibits superior biodegradability compared to isooctyloxy derivatives, favoring eco-friendly applications.
Biological Activity
1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt, also known by its chemical formula , is a sulfonic acid derivative that exhibits a range of biological activities. This compound is notable for its applications in various fields, including pharmaceuticals and industrial chemistry. Its unique structure allows it to interact with biological systems in specific ways, which can be harnessed for therapeutic purposes.
- Molecular Formula :
- CAS Number : 68072-33-3
- Molecular Weight : 286.36 g/mol
- Physical State : Liquid (40 wt. % in water)
- Density : 1.17 g/mL at 25 °C
- Refractive Index : 1.394
Structural Representation
The compound's structure can be represented as follows:
The biological activity of 1-propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt is primarily attributed to its ability to interact with cellular membranes and proteins due to its amphiphilic nature. This characteristic allows it to modulate various biochemical pathways:
- Antimicrobial Activity : Exhibits potential against a range of pathogens.
- Cell Membrane Interaction : Alters membrane permeability, affecting cellular uptake of other compounds.
- Enzyme Modulation : Influences enzyme activity through competitive inhibition or allosteric modulation.
Case Studies and Research Findings
-
Antimicrobial Effects :
- A study demonstrated that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
-
Cell Viability Assays :
- In vitro assays using human cell lines indicated that the compound had a cytotoxic effect at higher concentrations (above 500 µg/mL), while lower concentrations (100 µg/mL) promoted cell proliferation in certain fibroblast cell lines.
-
Enzymatic Activity :
- Research indicated that the compound could inhibit certain enzymes involved in metabolic pathways, such as lactate dehydrogenase (LDH), with an IC50 value of approximately 75 µg/mL.
Summary of Findings Table
Toxicological Profile
The safety profile of the compound has been evaluated through various toxicological studies:
- Eye Irritation : Classified as an eye irritant (GHS Category 1).
- Reproductive Toxicity : Potential reproductive toxicity noted in animal studies.
Hazard Classification Table
| Hazard Class | Description |
|---|---|
| Eye Damage | Category 1 (serious eye damage) |
| Reproductive Toxicity | Category 2 (suspected reproductive effects) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
